![molecular formula C17H21Cl2NO2 B602203 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one CAS No. 2059954-32-2](/img/structure/B602203.png)
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one
Overview
Description
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, also known as CB-1, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Green Chemistry in Synthesis
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one has been utilized in green chemistry applications. A study demonstrated its use in the oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones using inorganic persulfate salts activated by transition metals like iron and copper. This method conforms to green chemistry requirements and has been used in preparing key intermediates of brexpiprazole, a drug used for psychiatric disorders (Chen et al., 2019).
Antioxidative Properties
Research has explored the antioxidative or prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which are structurally related to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. These studies focus on their impact on free-radical-initiated hemolysis of erythrocytes, indicating potential applications in exploring antioxidant therapies (Liu et al., 2002).
Antimicrobial and Antitumor Activity
Several studies have examined the antimicrobial and antitumor potential of compounds structurally similar to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones derived from related compounds have shown promising antimicrobial activity (Hassanin & Ibrahim, 2012). Additionally, derivatives of quinoline, a core structure in 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, have demonstrated significant antitumor activities against various cancer cell lines (El-Abadelah et al., 2007).
Corrosion Inhibition
Quinoline derivatives have been studied for their potential as corrosion inhibitors. Research involving novel quinoline derivatives, including those with structural similarities to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, showed significant inhibition effects on metal corrosion, suggesting its potential application in industrial corrosion prevention (Singh et al., 2016).
properties
IUPAC Name |
7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIONMUIMPJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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